molecular formula C9H11BrN2O4 B414036 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid CAS No. 90561-06-1

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid

Cat. No.: B414036
CAS No.: 90561-06-1
M. Wt: 291.1g/mol
InChI Key: BOSYIMSPNWXYOX-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is a pyrazole-derivative compound of significant interest in advanced agricultural and materials chemistry research. Structurally related pyrazole-succinic acid compounds, such as 2-(3,4-dimethyl-1H-pyrazol-1-yl)succinic acid (DMPSA), are established as effective nitrification inhibitors for use in nitrogen stabilization within fertilizers . This suggests its potential application in studying and modulating soil microbial processes to enhance nitrogen use efficiency and reduce environmental impact. Furthermore, pyrazole derivatives serve as versatile synthons and excellent ligands in coordination chemistry. Researchers utilize these compounds to construct novel metal-organic frameworks (MOFs) and coordination complexes with transition metals like cobalt and nickel, which are investigated for their promising non-linear optical (NLO) properties, catalytic activity, and magnetic behavior . The presence of both a bromo substituent and the succinic acid moiety in this particular compound provides distinct handles for further chemical modification and metal coordination, making it a valuable building block for developing new functional materials and probing biochemical pathways in environmental science.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O4/c1-4-8(10)5(2)12(11-4)6(9(15)16)3-7(13)14/h6H,3H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSYIMSPNWXYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(CC(=O)O)C(=O)O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The most widely documented method involves the cyclocondensation of 4-bromo-3,5-dimethylpyrazole with maleic anhydride in a biphasic solvent system. This approach, adapted from patents on analogous compounds, leverages the nucleophilic attack of the pyrazole nitrogen on the α,β-unsaturated carbonyl group of maleic anhydride.

Reaction Scheme:

4-Bromo-3,5-dimethylpyrazole+Maleic anhydrideH2O/organic solvent2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid\text{4-Bromo-3,5-dimethylpyrazole} + \text{Maleic anhydride} \xrightarrow{\text{H}_2\text{O/organic solvent}} \text{2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid}

Optimization Parameters

  • Solvent System : A water-toluene biphasic system minimizes side reactions and simplifies product isolation.

  • Temperature : Reactions proceed optimally at 60–80°C, with higher temperatures accelerating decomposition.

  • Catalyst : Base catalysts (e.g., K2_2CO3_3) improve yields by deprotonating the pyrazole nitrogen.

Table 1: Cyclocondensation Yield Under Varied Conditions

Solvent SystemTemperature (°C)CatalystYield (%)
Water-Toluene (1:1)70K2_2CO3_378
Water-Ethyl Acetate60None45
Water-Dichloromethane80NaHCO3_365

Data adapted from patent WO2020126645A1.

Bromination of Pre-Formed Pyrazole-Succinic Acid Adducts

Two-Step Synthesis

An alternative route involves brominating 3,5-dimethyl-1H-pyrazol-1-ylsuccinic acid post-synthesis. This method is less common due to regioselectivity challenges but offers flexibility in modifying substituents.

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazol-1-ylsuccinic Acid

3,5-Dimethylpyrazole reacts with maleic anhydride in acetic acid at 50°C, yielding the intermediate succinic acid adduct (85% yield).

Step 2: Bromination

The intermediate undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane. The 4-position is selectively brominated due to the directing effect of the methyl groups.

Table 2: Bromination Efficiency

Brominating AgentSolventTime (h)Yield (%)
NBSCH2_2Cl2_2662
Br2_2CCl4_4455
HBr/H2_2O2_2AcOH848

Coupling Reactions Using Activated Succinic Acid Derivatives

Carbodiimide-Mediated Coupling

4-Bromo-3,5-dimethylpyrazole is coupled with succinic acid derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or carbonyl diimidazole (CDI).

Example Protocol:

  • Activation : Succinic anhydride (2.0 mmol) and CDI (2.2 mmol) are stirred in DMF at 25°C for 1 h.

  • Coupling : 4-Bromo-3,5-dimethylpyrazole (2.0 mmol) is added, and the mixture is refluxed for 12 h.

  • Workup : The product is isolated via aqueous extraction and recrystallized from ethanol (yield: 72%).

T3P®-Promoted Reactions

The propylphosphonic anhydride (T3P®) system enhances coupling efficiency under mild conditions:

  • Conditions : 4-Bromo-3,5-dimethylpyrazole, succinic acid, T3P® (50% in ethyl acetate), and DIPEA in DMF at 0°C → 25°C.

  • Yield : 81% after reverse-phase HPLC purification.

Industrial-Scale Considerations

Solvent Recycling

Patents emphasize the use of recoverable solvents (e.g., toluene) to reduce costs and environmental impact.

Purification Techniques

  • Crystallization : Ethanol-water mixtures (3:1) achieve >95% purity.

  • Chromatography : Silica gel chromatography is avoided industrially due to scalability issues; instead, acid-base extraction is preferred.

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Each Method

MethodAdvantagesLimitations
CyclocondensationHigh yield (78%), scalableRequires brominated pyrazole precursor
Post-Synthesis BrominationFlexibility in intermediate modificationLow regioselectivity (62% yield)
Carbodiimide CouplingMild conditions, high purityCostly reagents (e.g., CDI)

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form a bromo derivative.

    Reduction: The compound can be reduced to remove the bromine atom, resulting in a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of bromo derivatives.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing pyrazole rings, such as 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid, often exhibit significant biological activities, including antitumor properties. The specific interactions of this compound with biological targets are crucial for determining its efficacy as a potential anticancer agent. Studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cells, suggesting that this compound may also possess similar capabilities .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may have potential against Gram-positive bacteria and fungi, which could make it a candidate for developing new antimicrobial agents . Further investigation into its mechanism of action is needed to fully understand its efficacy and safety profile.

Herbicidal Activity

The structural features of this compound may confer herbicidal properties. Compounds with similar structures have been reported to inhibit plant growth, making them useful in agricultural applications as herbicides . This aspect warrants further exploration to assess the compound's effectiveness and environmental impact.

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These methods can be optimized based on yield and purity requirements, which are critical for both research and commercial applications .

Characterization Techniques

Characterization of the compound typically involves techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity .

Comparative Analysis with Related Compounds

Compound NameStructureKey Features
2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)acetic acidC₇H₉BrN₂O₂Lacks a succinic moiety; potential anti-tumor activity
3,5-DimethylpyrazoleC₅H₇N₃Used as a ligand in coordination chemistry
4-Bromo-3,5-dimethylpyrazoleC₇H₈BrN₂Known for antimicrobial properties

This table highlights the structural similarities and differences between this compound and related compounds, emphasizing its unique combination of functionalities that may contribute to diverse biological activities not observed in simpler analogs .

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazole ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Pyrazole-Succinic Acid Family

Compound A : 2-(3,4-Dimethyl-1H-pyrazol-1-yl)succinic Acid and 2-(4,5-Dimethyl-1H-pyrazol-1-yl)succinic Acid
  • Key Differences: These isomers differ in the positions of the methyl groups on the pyrazole ring (3,4- vs. 4,5-dimethyl).
  • Applications : Both are used as urease inhibitors in agricultural chemistry, suggesting that the methyl group arrangement influences biological activity .
Compound B : 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide
  • Key Differences : Incorporates a benzenesulfonamide group instead of succinic acid and features a chlorophenyl substituent. The sulfonamide group enhances solubility in polar solvents and may confer pharmacological activity (e.g., enzyme inhibition) .
  • Physical Properties : Melting point 129–130°C; IR absorption at 1670 cm⁻¹ (C=O stretch), distinct from the succinic acid derivative’s carboxylate bands .

Derivatives with Modified Functional Groups

Compound C : Ethyl 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
  • Key Differences : Replaces succinic acid with an ethyl acetate group, converting carboxylic acids to an ester. This modification increases lipophilicity and volatility, making it more suitable for organic-phase reactions.
  • Reactivity : The ester group undergoes hydrolysis or nucleophilic substitution more readily than the carboxylic acid, enabling tailored synthetic routes .
Compound D : 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
  • Key Differences : Substitutes succinic acid with an acetohydrazide moiety. The hydrazide group introduces nucleophilic reactivity (via NH₂), facilitating condensation reactions to form hydrazones or other heterocycles .

Substituent Effects on Physicochemical Properties

Property Target Compound Compound A (3,4-dimethyl) Compound B (sulfonamide) Compound C (ester)
Molecular Weight 291.10 ~260–270 (estimated) 575.91 247.09
Solubility Polar solvents Moderate (carboxylic acid) High (sulfonamide) Organic solvents
Melting Point Not reported Not reported 129–130°C Not reported
Key Functional Groups Carboxylic acid Carboxylic acid Sulfonamide, C=O Ester

Table 1 : Comparative physicochemical properties of selected analogues .

Electronic and Steric Impacts

    Biological Activity

    2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)succinic acid is a novel compound that combines the structural features of a pyrazole ring and a succinic acid moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure and Properties

    The chemical formula for this compound is C9H11BrN2O4C_9H_{11}BrN_2O_4, with a molecular weight of 291.1 g/mol. The compound features a bromine atom at position 4 of the pyrazole ring and two methyl groups at positions 3 and 5. The succinic acid component contributes to its potential as a bioactive molecule.

    PropertyValue
    CAS Number90561-06-1
    Molecular FormulaC9H11BrN2O4
    Molecular Weight291.1 g/mol
    Melting PointNot specified

    The mechanism by which pyrazole derivatives exert their biological effects typically involves interference with cellular processes such as enzyme inhibition or disruption of metabolic pathways. For instance, studies on related compounds indicate that they may act as inhibitors of specific enzymes involved in bacterial cell wall synthesis or metabolic pathways essential for bacterial survival .

    Case Studies

    While direct case studies on this compound are scarce, several investigations into structurally related compounds provide insight into its potential applications:

    • Antibacterial Activity : A study on quinoline-based derivatives demonstrated significant bactericidal activity against various pathogens. Similar methodologies could be applied to assess the antibacterial efficacy of this compound .
    • Nitrification Inhibition : Research has highlighted the role of pyrazole derivatives as nitrification inhibitors in agricultural settings. These compounds can enhance nitrogen use efficiency in crops by inhibiting the conversion of ammonium to nitrate in the soil . The potential application of this compound in this context warrants further exploration.

    Q & A

    Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

    • Methodological Answer : Synthesize analogs with modified pyrazole substituents (e.g., replacing Br with Cl or methyl groups). Test biological activity in parallel assays and correlate with electronic (Hammett σ) or steric (Taft Es) parameters. Use QSAR models (e.g., CoMFA) to predict activity cliffs and guide further synthesis .

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